molecular formula C22H18BrN3O4S2 B2976791 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1788532-53-5

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2976791
CAS RN: 1788532-53-5
M. Wt: 532.43
InChI Key: IZNLZCKAVWRNOU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C12H7BrN2OS2 . It contains a thieno[3,2-d]pyrimidin-4-one core, which is a bicyclic system consisting of a thiophene and a pyrimidinone .


Synthesis Analysis

The synthesis of similar thieno[3,2-d]pyrimidin-4-one derivatives has been reported in the literature . These compounds can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core, a bromophenyl group, and a dimethoxyphenyl group attached via a thioacetamide linker . The bromine atom on the phenyl ring and the sulfur atoms in the thieno[3,2-d]pyrimidin-4-one core and thioacetamide linker

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related thieno[3,2-d]pyrimidine derivatives involves complex chemical reactions, aiming to develop compounds with potential pharmacological activities. Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants, demonstrating the versatility of thieno[3,2-d]pyrimidine scaffolds in medicinal chemistry (Severina, Skupa, Voloshchuk, & Georgiyants, 2020). Similarly, Gangjee et al. (2008) highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, showcasing the compound's potential as dual thymidylate synthase and dihydrofolate reductase inhibitors (Gangjee, Qiu, Li, & Kisliuk, 2008).

Biological Activities and Potential Applications

Research on thieno[3,2-d]pyrimidine derivatives extends into exploring their biological activities. For instance, Hafez and El-Gazzar (2017) investigated new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities, revealing significant potential against various cancer cell lines (Hafez & El-Gazzar, 2017). Additionally, radioligands based on pyrazolo[1,5-a]pyrimidineacetamides, closely related to thieno[3,2-d]pyrimidine structures, have been developed for imaging translocator proteins with PET, demonstrating the compound's versatility in diagnostic applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O4S2/c1-29-16-9-14(10-17(11-16)30-2)24-19(27)12-32-22-25-18-7-8-31-20(18)21(28)26(22)15-5-3-13(23)4-6-15/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNLZCKAVWRNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

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